

MRPS10 as a potential biomarker in cancer progression

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MRPS10: A Potential Biomarker in Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract: Mitochondrial ribosomal protein S10 (MRPS10), a key component of the small mitochondrial ribosomal subunit, is emerging as a significant player in the landscape of oncology. Primarily involved in mitochondrial protein synthesis, its dysregulation has been increasingly linked to the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metabolic reprogramming. This technical guide provides a comprehensive overview of the current understanding of MRPS10's role in cancer progression, consolidating quantitative data on its expression, detailing experimental methodologies for its study, and visualizing its potential signaling networks. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer biomarkers and therapeutic targets.

Introduction: The Emerging Role of MRPS10 in Oncology

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. Within these organelles, mitochondrial ribosomes (mitoribosomes) are responsible for synthesizing 13 essential proteins of the oxidative phosphorylation (OXPHOS) system.[1][2] Mitochondrial ribosomal proteins (MRPs), encoded by nuclear genes, are the building blocks of these mitoribosomes.[3][4] The dysregulation of MRPs has been implicated in a variety of human diseases, including cancer, by impacting mitochondrial function and cellular homeostasis.[3][4]

MRPS10, a protein component of the 28S small mitochondrial ribosomal subunit, has garnered attention for its potential role in tumorigenesis.[5] Altered expression of MRPS10 has been observed in several cancer types, suggesting its involvement in cancer cell proliferation and survival.[4][5] This guide will delve into the specifics of MRPS10's association with cancer, providing a technical foundation for further research and therapeutic exploration.

Data Presentation: MRPS10 Expression in Human Cancers

Quantitative analysis of MRPS10 expression across various cancer types reveals a pattern of dysregulation, highlighting its potential as a biomarker. The following tables summarize publicly available data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas, providing insights into MRPS10 mRNA and protein expression levels in different malignancies.

Table 1: MRPS10 mRNA Expression in Various Cancer Types (TCGA RNA-seq data)

The Cancer Genome Atlas (TCGA) provides comprehensive transcriptomic data across a wide range of cancers. The following table presents the median Fragments Per Kilobase of exon per Million reads (FPKM) for MRPS10 in 17 different cancer types, offering a quantitative comparison of its mRNA expression.

| Cancer Type | TCGA Abbreviation | Median FPKM |
|---------------------------------------|-------------------|-------------|
| Breast invasive carcinoma | BRCA | 15.6 |
| Ovarian serous cystadenocarcinoma | OV | 14.9 |
| Lung adenocarcinoma | LUAD | 14.5 |
| Lung squamous cell carcinoma | LUSC | 14.2 |
| Glioblastoma multiforme | GBM | 13.9 |
| Head and Neck squamous cell carcinoma | HNSC | 13.8 |
| Uterine Corpus Endometrial Carcinoma | UCEC | 13.7 |
| Colon adenocarcinoma | COAD | 13.5 |
| Bladder Urothelial Carcinoma | BLCA | 13.3 |
| Liver hepatocellular carcinoma | LIHC | 13.2 |
| Kidney renal clear cell carcinoma | KIRC | 12.9 |
| Stomach adenocarcinoma | STAD | 12.8 |
| Thyroid carcinoma | THCA | 12.5 |
| Prostate adenocarcinoma | PRAD | 12.1 |
| Kidney renal papillary cell carcinoma | KIRP | 11.9 |
| Skin Cutaneous Melanoma | SKCM | 11.5 |
| Kidney Chromophobe | KICH | 10.8 |

Data sourced from The Human Protein Atlas, which reports RNA-seq data generated by TCGA.[\[6\]](#)

Table 2: MRPS10 Protein Expression in Various Cancer Types (Immunohistochemistry)

The Human Protein Atlas provides a qualitative summary of protein expression based on antibody staining of tumor tissues. This table reflects the percentage of patients with high, medium, and low/not detected protein expression levels of MRPS10.

| Cancer Type | High Expression (%) | Medium Expression (%) | Low/Not Detected Expression (%) |
|-------------------|---------------------|-----------------------|---------------------------------|
| Colorectal Cancer | 0 | 8 | 92 |
| Breast Cancer | 0 | 25 | 75 |
| Prostate Cancer | 0 | 8 | 92 |
| Lung Cancer | 0 | 8 | 92 |
| Liver Cancer | 0 | 50 | 50 |
| Thyroid Cancer | 0 | 42 | 58 |
| Pancreatic Cancer | 0 | 42 | 58 |

Data is a summary of antibody staining patterns in a maximum of 12 patients per cancer type, as reported by The Human Protein Atlas.[\[6\]](#)

Bioinformatic analyses combined with experimental results have indicated that MRPS10 expression is significantly elevated in breast cancer cells and tissues.[\[5\]](#) Upregulation of MRPS10 has also been noted in gastric cancer.[\[4\]](#)

Experimental Protocols

To facilitate further investigation into the role of MRPS10 in cancer, this section provides detailed methodologies for key experiments. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Immunohistochemistry (IHC) for MRPS10 Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing MRPS10 protein expression and localization within tumor tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μ m)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water (dH₂O)
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-MRPS10 (dilution to be optimized, typically 1:100-1:500)
- Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
- Avidin-Biotin Complex (ABC) reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:**
 - Immerse slides in xylene twice for 5 minutes each.
 - Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
 - Rinse with dH₂O for 5 minutes.
- **Antigen Retrieval:**
 - Immerse slides in pre-heated antigen retrieval solution.
 - Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
- **Peroxidase Blocking:**
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS three times for 5 minutes each.
- **Blocking:**
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:**
 - Incubate sections with the primary anti-MRPS10 antibody at the optimized dilution overnight at 4°C in a humidified chamber.^[7]
- **Secondary Antibody Incubation:**

- Rinse with PBS three times for 5 minutes each.
- Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
[8]
- Signal Amplification:
 - Rinse with PBS three times for 5 minutes each.
 - Incubate with ABC reagent for 30 minutes at room temperature.
- Visualization:
 - Rinse with PBS three times for 5 minutes each.
 - Incubate with DAB substrate until the desired brown color develops (monitor under a microscope).
 - Wash with dH₂O to stop the reaction.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

siRNA-mediated Knockdown of MRPS10

This protocol describes the transient silencing of MRPS10 expression in cultured cancer cells to study its functional role.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- Opti-MEM I Reduced Serum Medium
- Lipofectamine RNAiMAX transfection reagent
- MRPS10-specific siRNA and a non-targeting scramble siRNA control (typically 20 μ M stock solutions)
- RNase-free microcentrifuge tubes
- 6-well plates

Procedure:

- Cell Seeding:
 - One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
- Transfection Complex Preparation (per well):
 - Solution A: In an RNase-free tube, dilute 20-50 pmol of MRPS10 siRNA or scramble control siRNA into 250 μ l of Opti-MEM. Mix gently.
 - Solution B: In a separate RNase-free tube, dilute 5-10 μ l of Lipofectamine RNAiMAX into 250 μ l of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
 - Combine Solution A and Solution B. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
- Transfection:
 - Add the 500 μ l of siRNA-lipid complex dropwise to the well containing the cells and complete medium.
 - Gently rock the plate to ensure even distribution.

- Incubation and Analysis:
 - Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
 - The efficiency of knockdown should be assessed at both the mRNA (qRT-PCR) and protein (Western blot) levels. Phenotypic assays (e.g., proliferation, apoptosis) can then be performed.

Co-immunoprecipitation (Co-IP) and Mass Spectrometry for MRPS10 Interacting Proteins

This protocol aims to identify proteins that interact with MRPS10 within the cellular context.

Materials:

- Cancer cells expressing MRPS10
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-MRPS10 antibody for immunoprecipitation
- Control IgG antibody (from the same species as the primary antibody)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Mass spectrometer

Procedure:

- Cell Lysis:
 - Harvest and wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Remove the beads and incubate the lysate with the anti-MRPS10 antibody or control IgG overnight at 4°C on a rotator.
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three to five times with ice-cold wash buffer.
- Elution:
 - Elute the protein complexes from the beads using elution buffer.
- Mass Spectrometry Analysis:
 - The eluted proteins are then subjected to in-solution or in-gel digestion with trypsin.
 - The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

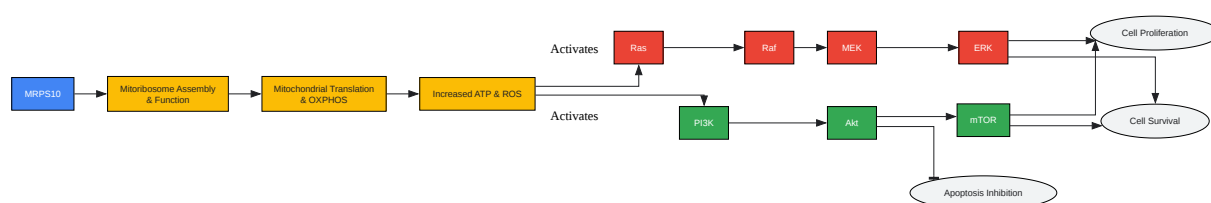
Signaling Pathways and Visualizations

While the precise signaling pathways involving MRPS10 are still under active investigation, the broader family of mitochondrial ribosomal proteins has been linked to key cancer-related pathways such as PI3K/Akt/mTOR and MAPK/ERK.^{[4][9]} Dysregulation of MRPs can impact mitochondrial function, leading to metabolic reprogramming and alterations in cellular signaling that promote tumorigenesis.

Putative MRPS10-Mediated Signaling in Cancer

The following diagram illustrates a potential mechanism by which elevated MRPS10 expression could contribute to cancer progression through the PI3K/Akt and MAPK/ERK pathways.

Increased MRPS10 may enhance mitochondrial protein synthesis and OXPHOS, leading to increased ATP production and reactive oxygen species (ROS). These mitochondrial outputs can, in turn, activate pro-survival and proliferative signaling cascades.



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Caption: Putative signaling pathways influenced by MRPS10 in cancer.

Experimental Workflow for Investigating MRPS10 Function

The diagram below outlines a logical workflow for elucidating the functional role of MRPS10 in cancer cells, from initial expression analysis to in vivo validation.



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Caption: A logical workflow for investigating the role of MRPS10.

Conclusion and Future Directions

The available data strongly suggest that MRPS10 is dysregulated in several cancers and may play a pro-tumorigenic role. Its elevated expression in cancers such as breast and gastric cancer, coupled with the general involvement of MRPs in critical cancer signaling pathways, positions MRPS10 as a promising biomarker for prognosis and a potential target for novel therapeutic interventions.

Future research should focus on:

- Quantitative proteomic studies across a larger and more diverse set of tumor samples to validate MRPS10's potential as a widespread cancer biomarker.
- In-depth mechanistic studies to elucidate the precise signaling pathways directly modulated by MRPS10.
- Investigation of the extra-ribosomal functions of MRPS10 and its potential interactions with proteins outside of the mitoribosome.
- Development of selective inhibitors targeting MRPS10 or its downstream effectors as a potential therapeutic strategy.

By continuing to unravel the complexities of MRPS10's function in cancer, the scientific community can pave the way for new diagnostic and therapeutic strategies to improve patient outcomes.

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